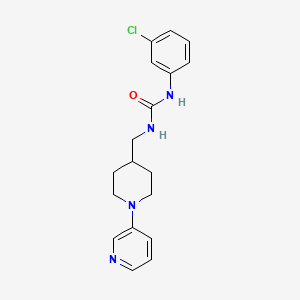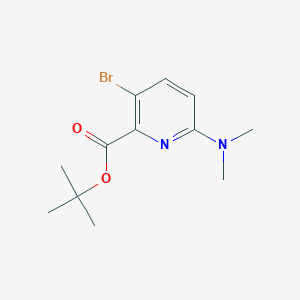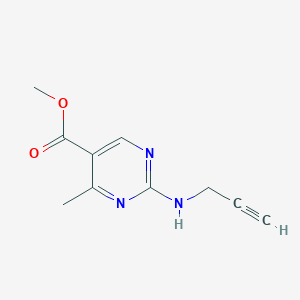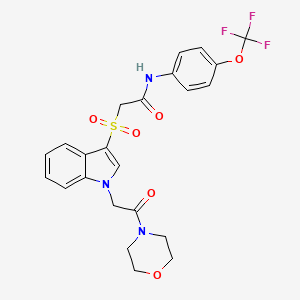![molecular formula C9H18N2 B2540309 ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine CAS No. 2287301-99-7](/img/structure/B2540309.png)
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is a versatile small molecule scaffold with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by reductive amination to introduce the dimethylamine group . The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A commonly used scaffold in medicinal chemistry.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties.
Uniqueness
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable tool in drug design and other scientific research applications .
Propiedades
IUPAC Name |
1-(1-azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(2)7-8-5-9(6-8)3-4-10-9/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERYCOBURJEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC2(C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)


![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)
![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRIDIN-2-ONE](/img/structure/B2540242.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
![4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2540245.png)
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2540249.png)
